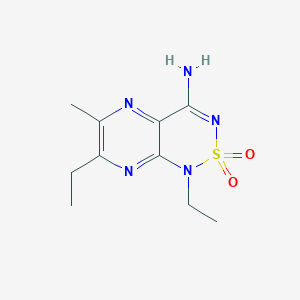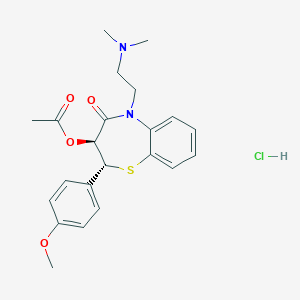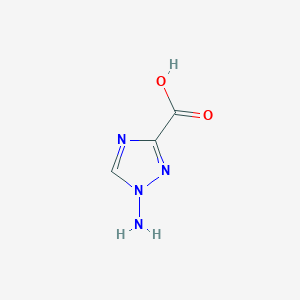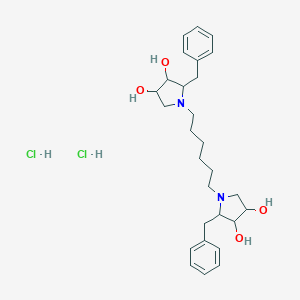
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride, also known as PHP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is a derivative of the naturally occurring amino acid proline and has been shown to have a wide range of applications in various fields of research.
Wirkmechanismus
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways in the body. It has been shown to increase the release of acetylcholine, dopamine, and serotonin, which are neurotransmitters involved in mood regulation and cognition. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemische Und Physiologische Effekte
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models, as well as reduce anxiety and depression-like behaviors. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without interfering with other signaling pathways. However, one limitation of using 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride. One area of interest is its potential as a treatment for drug addiction. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been shown to have a strong binding affinity for the dopamine transporter, which is involved in the rewarding effects of drugs of abuse. Another area of interest is the neuroprotective effects of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride, which could have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride use and its potential for off-target effects.
Conclusion
In conclusion, 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for studying various physiological processes. Future research on 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride could have implications for the treatment of drug addiction and neurodegenerative diseases.
Synthesemethoden
The synthesis of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride involves the reaction of proline with benzaldehyde and 1,6-hexanediamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization and converted into its dihydrochloride salt form. This method has been optimized to produce high yields of pure 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been widely used in scientific research due to its unique properties. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain, anxiety, and neuroprotection. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has also been shown to have a strong binding affinity for the dopamine transporter, making it a potential candidate for the treatment of drug addiction.
Eigenschaften
CAS-Nummer |
141839-02-3 |
|---|---|
Produktname |
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride |
Molekularformel |
C28H42Cl2N2O4 |
Molekulargewicht |
541.5 g/mol |
IUPAC-Name |
2-benzyl-1-[6-(2-benzyl-3,4-dihydroxypyrrolidin-1-yl)hexyl]pyrrolidine-3,4-diol;dihydrochloride |
InChI |
InChI=1S/C28H40N2O4.2ClH/c31-25-19-29(23(27(25)33)17-21-11-5-3-6-12-21)15-9-1-2-10-16-30-20-26(32)28(34)24(30)18-22-13-7-4-8-14-22;;/h3-8,11-14,23-28,31-34H,1-2,9-10,15-20H2;2*1H |
InChI-Schlüssel |
NRKAFSROTVSRAX-UHFFFAOYSA-N |
SMILES |
C1C(C(C(N1CCCCCCN2CC(C(C2CC3=CC=CC=C3)O)O)CC4=CC=CC=C4)O)O.Cl.Cl |
Kanonische SMILES |
C1C(C(C(N1CCCCCCN2CC(C(C2CC3=CC=CC=C3)O)O)CC4=CC=CC=C4)O)O.Cl.Cl |
Synonyme |
1,6-bis(3,4-dihydroxy-2-benzylpyrrolidine)hexane RS 59022-198 RS-59022-198 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



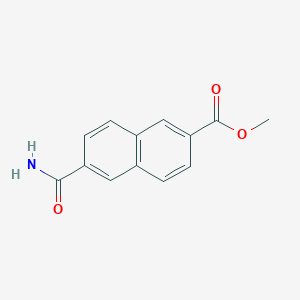
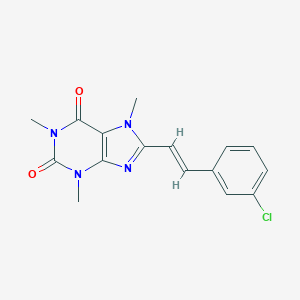
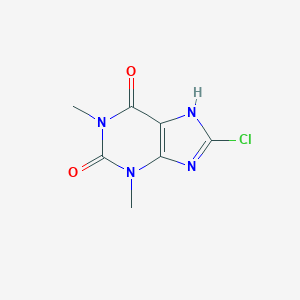
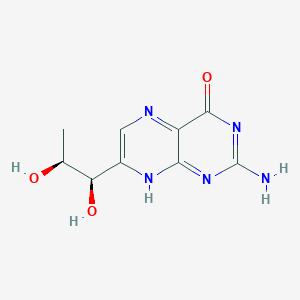

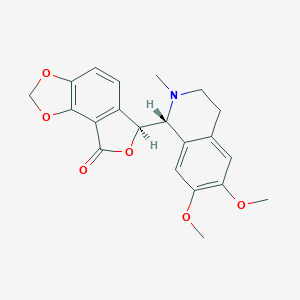
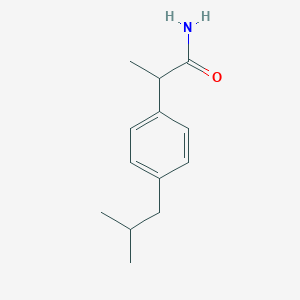
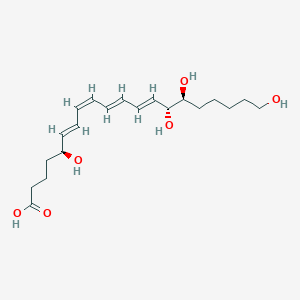
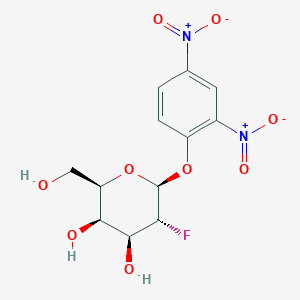
![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)

